molecular formula C22H17N3O3S2 B399540 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA

Cat. No.: B399540
M. Wt: 435.5g/mol
InChI Key: AYSJUCZQQLALDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . It also disrupts the cell membrane integrity of microbial cells, leading to their death .

Comparison with Similar Compounds

3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5g/mol

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C22H17N3O3S2/c1-28-15-6-4-5-13(11-15)20(27)25-22(29)23-14-9-10-18(26)16(12-14)21-24-17-7-2-3-8-19(17)30-21/h2-12,26H,1H3,(H2,23,25,27,29)

InChI Key

AYSJUCZQQLALDP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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